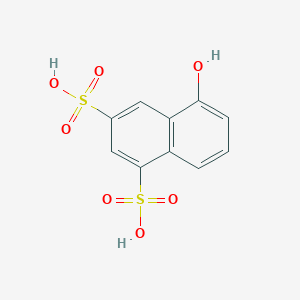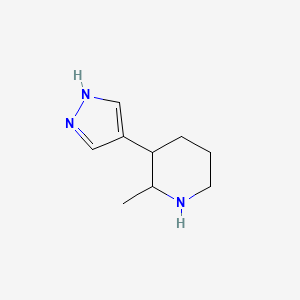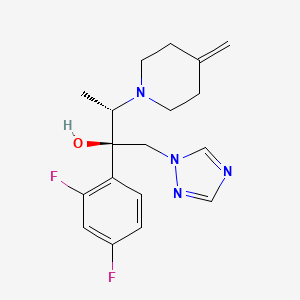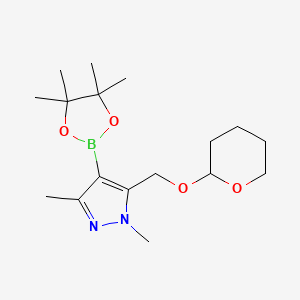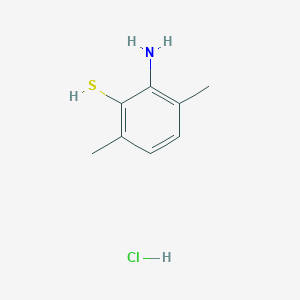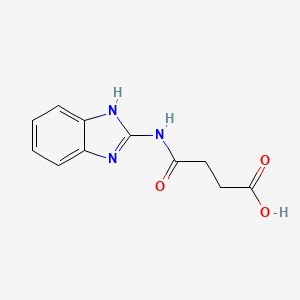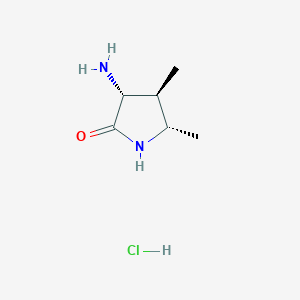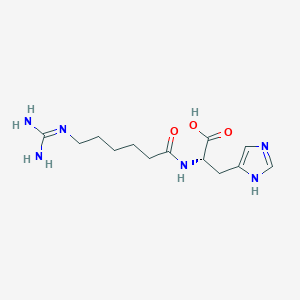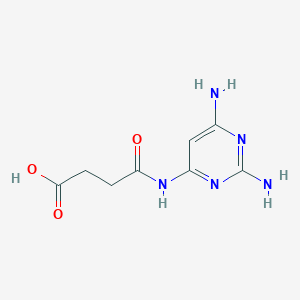
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid is a compound that features a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2,6-diaminopyrimidine with other reagents under controlled conditions.
Introduction of the Amino Group: The amino group at the 4-position of the pyrimidine ring can be introduced through nucleophilic substitution reactions.
Formation of the Oxobutanoic Acid Moiety: The oxobutanoic acid moiety can be introduced through various synthetic routes, including the reaction of the pyrimidine derivative with appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid has several scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmacologically active compounds.
Biological Studies: For investigating the biological activities of pyrimidine derivatives.
Chemical Biology: As a tool for studying enzyme interactions and metabolic pathways.
Industrial Applications: In the synthesis of agrochemicals and other bioactive molecules.
Mécanisme D'action
The mechanism of action of 4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzyme Activity: By binding to the active site of enzymes and preventing substrate binding.
Modulating Receptor Activity: By interacting with receptors and altering their signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diaminopyrimidin-4-yl benzenesulfonate: A similar compound with a benzenesulfonate group instead of the oxobutanoic acid moiety.
2-Aminothiazole Derivatives: Compounds with a thiazole ring that exhibit similar pharmacological activities.
Uniqueness
4-((2,6-Diaminopyrimidin-4-yl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H11N5O3 |
|---|---|
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
4-[(2,6-diaminopyrimidin-4-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H11N5O3/c9-4-3-5(13-8(10)11-4)12-6(14)1-2-7(15)16/h3H,1-2H2,(H,15,16)(H5,9,10,11,12,13,14) |
Clé InChI |
FRMWLIAEIWMKFG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(N=C1NC(=O)CCC(=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



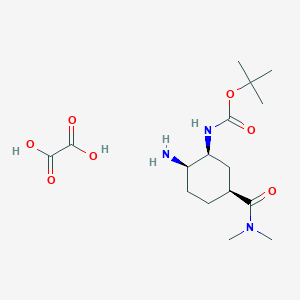
![tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12937109.png)
![Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12937113.png)
![4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12937114.png)
